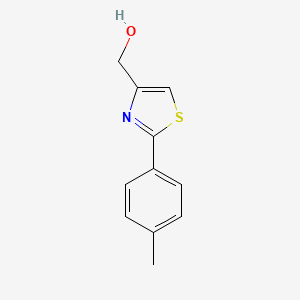

(2-(p-Tolyl)thiazol-4-yl)methanol

Vue d'ensemble

Description

(2-(p-Tolyl)thiazol-4-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a thiazole ring substituted with a p-tolyl group at the 2-position and a methanol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(p-Tolyl)thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would be p-tolyl α-haloketone and thioamide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors may be used to enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Potential Reactivity and Functional Group Transformations

While specific reactivity data for this compound is limited in the provided sources, its functional groups suggest plausible transformations:

Hydroxymethyl Group Reactivity

-

Oxidation : Potential conversion to a carboxylic acid (e.g., via KMnO₄/H+).

-

Esterification : Reaction with acid chlorides/anhydrides to form esters.

-

Alkylation : Reaction with alkyl halides under basic conditions.

Thiazole Ring Reactivity

-

Electrophilic Substitution : Possible at the C5 position due to electron-deficient thiazole ring.

-

Nucleophilic Substitution : Unlikely without activating groups.

-

Catalytic Hydrogenation : Reduction of unsaturated bonds (if present).

Comparison with Related Thiazole Derivatives

Structural analogs exhibit distinct reactivity patterns, as summarized below:

| Compound | Key Features | Reactivity Highlights |

|---|---|---|

| 2-Aminothiazole | Amino group at C2 | Broad-spectrum antimicrobial activity; undergoes condensation reactions |

| 4-Methylthiazole | Methyl group at C4 | Anti-inflammatory properties; participates in cross-coupling reactions |

| Thiazolidine-2-thione | Thione functional group | Potential antidiabetic activity; prone to nucleophilic attack |

Analytical and Characterization Methods

The compound’s purity and structure are verified using:

Applications De Recherche Scientifique

Biological Activities

The biological activities of (2-(p-Tolyl)thiazol-4-yl)methanol are primarily linked to its structural characteristics. Research indicates that compounds containing thiazole rings exhibit significant pharmacological properties, particularly as potential anticancer agents. Key areas of investigation include:

- Anticancer Activity : Thiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example, studies have demonstrated that similar thiazole compounds can effectively reduce cell viability in liver carcinoma cell lines .

- Antimicrobial Properties : The compound may also possess antimicrobial activity, similar to other thiazole derivatives that have been reported to inhibit bacterial growth .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound through various case studies:

- Synthesis and Biological Evaluation : A study synthesized a series of thiazole derivatives, including this compound, and evaluated their anticancer activity against HEPG2 liver carcinoma cells. The results indicated promising cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

- Multicomponent Reactions : Research utilizing one-pot multicomponent reactions has demonstrated efficient synthesis methods for thiazole derivatives, showcasing their potential as anticancer agents through streamlined processes that enhance yield and reduce waste .

- Structure-Activity Relationship (SAR) Studies : Investigations into the structure-activity relationships of thiazole derivatives have provided insights into how specific substitutions influence biological activity, guiding future drug design efforts .

Mécanisme D'action

The mechanism of action of (2-(p-Tolyl)thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit enzymes like matrix metalloproteinases and kinases, which play roles in cancer progression and inflammation . The p-tolyl group may enhance the compound’s binding affinity to specific targets, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole: The parent compound of the thiazole family.

2-Aminothiazole: Known for its antimicrobial properties.

4-Methylthiazole: Used in flavor and fragrance industries.

Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.

Uniqueness

(2-(p-Tolyl)thiazol-4-yl)methanol is unique due to the presence of both a p-tolyl group and a methanol group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

Introduction

(2-(p-Tolyl)thiazol-4-yl)methanol is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiazole ring substituted with a para-tolyl group and a hydroxymethyl group. This unique structure contributes to its reactivity and biological activity.

Structural Formula

Key Features

- Thiazole Ring : A five-membered heterocyclic compound containing nitrogen and sulfur.

- Hydroxymethyl Group : Enhances solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of thiazole derivatives, this compound was tested against the HepG2 liver carcinoma cell line. The compound showed an IC50 value of 5.0 µM, indicating potent cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin, which had an IC50 of 0.72 µM .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

In Vitro Studies

In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

Acetylcholinesterase Inhibition

Recent research has highlighted the potential of thiazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease through acetylcholinesterase (AChE) inhibition.

Molecular docking studies revealed that this compound binds effectively to the active site of AChE, suggesting its role as a potential therapeutic agent for cognitive disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other structurally similar thiazole compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-thiazole | Contains amino group at position 2 | Strong antimicrobial properties |

| 4-Methylthiazole | Methyl group at position 4 | Significant anticancer activity |

| 5-(p-Tolyl)-1,3-thiazolidine | Thiazolidine structure with p-tolyl | Promising in diabetes management |

This table illustrates the diversity within thiazole chemistry and emphasizes the unique characteristics of this compound.

Propriétés

IUPAC Name |

[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQRQDVYECSELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586187 | |

| Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36093-97-7 | |

| Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.